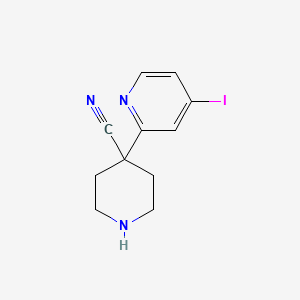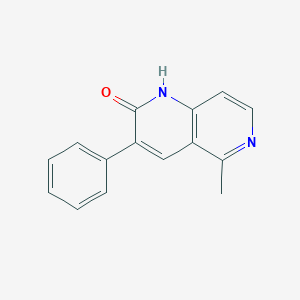![molecular formula C16H16BrIO B13881533 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene is an organobromine and organoiodine compound It is a derivative of benzene, characterized by the presence of bromine, iodine, and methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor compound. For instance, starting with a methoxy-substituted benzene derivative, bromination and iodination reactions can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions, often in the presence of a base and under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the interaction of the halogen atoms with palladium catalysts and organoboron reagents.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-[(4-methylphenyl)methyl]-4-iodo-5-methoxybenzene
- 1-Bromo-2-[(4-ethylphenyl)methyl]-4-chloro-5-methoxybenzene
- 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-ethoxybenzene
Uniqueness
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and iodine atoms, along with the methoxy group, provides distinct reactivity and properties compared to similar compounds. This unique structure allows for specific applications in organic synthesis and research.
特性
分子式 |
C16H16BrIO |
|---|---|
分子量 |
431.11 g/mol |
IUPAC名 |
1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C16H16BrIO/c1-3-11-4-6-12(7-5-11)8-13-9-15(18)16(19-2)10-14(13)17/h4-7,9-10H,3,8H2,1-2H3 |
InChIキー |
JKYDAVXYGUJHRK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC2=CC(=C(C=C2Br)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



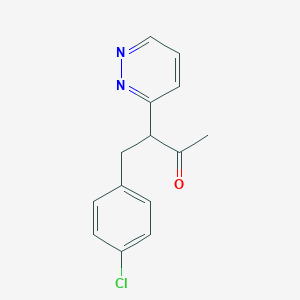
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
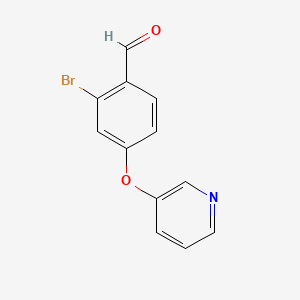

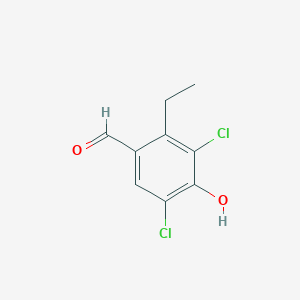
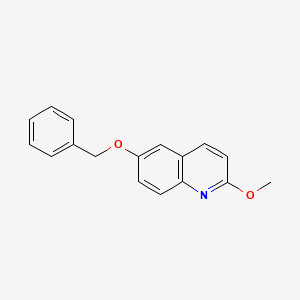

![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
